Cas no 1032591-39-1 (benzyl N-(1-hydroxyhex-5-en-2-yl)carbamate)

benzyl N-(1-hydroxyhex-5-en-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- benzyl N-(1-hydroxyhex-5-en-2-yl)carbamate
- EN300-7037231
- 1032591-39-1
-
- インチ: 1S/C14H19NO3/c1-2-3-9-13(10-16)15-14(17)18-11-12-7-5-4-6-8-12/h2,4-8,13,16H,1,3,9-11H2,(H,15,17)
- InChIKey: CFKXEDLEJJCEJZ-UHFFFAOYSA-N
- ほほえんだ: OCC(CCC=C)NC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 249.13649347g/mol
- どういたいしつりょう: 249.13649347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 8
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
benzyl N-(1-hydroxyhex-5-en-2-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7037231-2.5g |
benzyl N-(1-hydroxyhex-5-en-2-yl)carbamate |
1032591-39-1 | 2.5g |
$2492.0 | 2023-05-25 | ||
Enamine | EN300-7037231-0.05g |
benzyl N-(1-hydroxyhex-5-en-2-yl)carbamate |
1032591-39-1 | 0.05g |
$1068.0 | 2023-05-25 | ||
Enamine | EN300-7037231-0.1g |
benzyl N-(1-hydroxyhex-5-en-2-yl)carbamate |
1032591-39-1 | 0.1g |
$1119.0 | 2023-05-25 | ||
Enamine | EN300-7037231-5.0g |
benzyl N-(1-hydroxyhex-5-en-2-yl)carbamate |
1032591-39-1 | 5g |
$3687.0 | 2023-05-25 | ||
Enamine | EN300-7037231-0.25g |
benzyl N-(1-hydroxyhex-5-en-2-yl)carbamate |
1032591-39-1 | 0.25g |
$1170.0 | 2023-05-25 | ||
Enamine | EN300-7037231-0.5g |
benzyl N-(1-hydroxyhex-5-en-2-yl)carbamate |
1032591-39-1 | 0.5g |
$1221.0 | 2023-05-25 | ||
Enamine | EN300-7037231-10.0g |
benzyl N-(1-hydroxyhex-5-en-2-yl)carbamate |
1032591-39-1 | 10g |
$5467.0 | 2023-05-25 | ||
Enamine | EN300-7037231-1.0g |
benzyl N-(1-hydroxyhex-5-en-2-yl)carbamate |
1032591-39-1 | 1g |
$1272.0 | 2023-05-25 |
benzyl N-(1-hydroxyhex-5-en-2-yl)carbamate 関連文献
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
benzyl N-(1-hydroxyhex-5-en-2-yl)carbamateに関する追加情報
Comprehensive Overview of Benzyl N-(1-hydroxyhex-5-en-2-yl)carbamate (CAS No. 1032591-39-1)
Benzyl N-(1-hydroxyhex-5-en-2-yl)carbamate, identified by its CAS number 1032591-39-1, is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and synthetic biology. This compound, often referred to in abbreviated forms such as benzyl carbamate derivative, is a versatile intermediate used in the synthesis of more complex molecules. Its unique structure, featuring a hydroxyhexenyl moiety and a benzyl carbamate group, makes it a valuable building block for researchers exploring novel therapeutic agents and functional materials.
The growing interest in sustainable chemistry and green synthesis has propelled compounds like Benzyl N-(1-hydroxyhex-5-en-2-yl)carbamate into the spotlight. Researchers are increasingly focusing on eco-friendly methodologies to synthesize such intermediates, aligning with global trends toward reducing environmental impact. This compound's potential applications in biodegradable polymers and bio-based materials further underscore its relevance in contemporary scientific discourse.
From a structural perspective, the presence of both a hydroxyl group and an alkene functionality in Benzyl N-(1-hydroxyhex-5-en-2-yl)carbamate offers multiple sites for chemical modification. This characteristic is particularly appealing for drug discovery and pharmaceutical development, where tailored modifications can enhance bioavailability or target specificity. Recent studies have explored its utility in designing enzyme inhibitors and small-molecule probes, addressing pressing challenges in precision medicine.
In the realm of organic synthesis, CAS 1032591-39-1 serves as a key precursor for constructing heterocyclic compounds, which are foundational to many agrochemicals and pharmaceuticals. Its compatibility with catalytic asymmetric reactions has also been investigated, highlighting its role in advancing chiral synthesis techniques. These advancements are critical for producing enantiomerically pure substances, a priority in modern pharmaceutical manufacturing.
The compound's stability under various conditions makes it a reliable candidate for industrial-scale applications. Manufacturers and researchers alike value its reproducibility in multi-step syntheses, ensuring consistent yields and purity. This reliability is essential for sectors like flavor and fragrance industries, where precise chemical profiles are paramount.
As the scientific community continues to explore Benzyl N-(1-hydroxyhex-5-en-2-yl)carbamate, its potential in material science is becoming increasingly evident. Innovations in smart materials and responsive coatings have leveraged its reactive sites to create polymers with tunable properties. Such applications align with the rising demand for adaptive technologies in sectors ranging from healthcare to electronics.
For those seeking detailed spectroscopic data or synthetic protocols involving CAS 1032591-39-1, recent publications in peer-reviewed journals provide comprehensive insights. The compound's NMR spectra, mass spectrometry profiles, and chromatographic behavior have been meticulously documented, aiding in its identification and characterization. These resources are invaluable for laboratories aiming to incorporate this intermediate into their workflows.
In conclusion, Benzyl N-(1-hydroxyhex-5-en-2-yl)carbamate (CAS No. 1032591-39-1) represents a multifaceted tool for researchers and industries alike. Its structural versatility, coupled with its alignment with sustainability goals and technological advancements, ensures its continued relevance. As innovation drives the demand for specialized chemicals, this compound is poised to play a pivotal role in shaping the future of applied chemistry and molecular design.
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